molecular formula C14H14N2O4S2 B2499179 3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide CAS No. 2034593-01-4

3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide

Cat. No.: B2499179
CAS No.: 2034593-01-4
M. Wt: 338.4
InChI Key: PXFDKYIBGCTVFV-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including isoxazole, sulfonamide, thiophene, and furan. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . The thiophene and furan rings can be introduced through various condensation reactions, such as the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .

Industrial Production Methods

Industrial production of this compound may involve catalyst-free and microwave-assisted one-pot methods to enhance efficiency and yield . These methods are advantageous as they reduce reaction times and minimize the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethylisoxazole-4-sulfonamide: Lacks the thiophene and furan rings, making it less complex.

    N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide: Similar structure but without the dimethyl groups on the isoxazole ring.

    Thiophene-furan derivatives: Compounds containing thiophene and furan rings but lacking the isoxazole and sulfonamide groups.

Uniqueness

3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3,5-dimethyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-9-14(10(2)20-16-9)22(17,18)15-8-11-5-6-12(19-11)13-4-3-7-21-13/h3-7,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFDKYIBGCTVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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